An In-Depth Technical Guide to the Physicochemical Properties of (S)-2-Amino-5-(3,5-dimethylphenyl)pentanoic Acid
An In-Depth Technical Guide to the Physicochemical Properties of (S)-2-Amino-5-(3,5-dimethylphenyl)pentanoic Acid
Abstract
Introduction and Molecular Identity
(S)-2-Amino-5-(3,5-dimethylphenyl)pentanoic acid is a chiral α-amino acid featuring a pentanoic acid backbone and a terminal 3,5-dimethylphenyl group. This substitution pattern imparts significant lipophilicity compared to canonical amino acids, a feature that can profoundly influence its solubility, membrane permeability, and potential interactions with biological targets.
Due to the novelty of this specific structure, this guide will operate on two parallel pillars:
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Computational Prediction: Providing a set of predicted physicochemical values derived from robust algorithms. These values offer a crucial starting point for experimental design.
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Methodological Excellence: Detailing the gold-standard experimental protocols required to validate these predictions and establish a definitive physicochemical profile. The rationale behind the choice of each methodology is explained to ensure self-validating and reliable data generation.
The canonical SMILES (Simplified Molecular Input Line Entry System) representation for this molecule is: CC1=CC(=CC(=C1)CCCO)N)C. This structure forms the basis for the computationally derived properties presented herein.
Summary of Core Physicochemical Properties
The following table summarizes the foundational physicochemical properties of (S)-2-Amino-5-(3,5-dimethylphenyl)pentanoic acid. It is critical to recognize that, with the exception of the molecular formula and weight, these values are computationally predicted and require experimental verification .
| Property | Value (Predicted/Calculated) | Method/Source |
| Molecular Formula | C₁₄H₂₁NO₂ | Calculation |
| Molecular Weight | 235.32 g/mol | Calculation |
| Melting Point | Not available; potential decomposition | Prediction based on amino acid behavior |
| Aqueous Solubility (logS) | -3.5 to -4.5 | Prediction (ALOGPS)[1] |
| Lipophilicity (logP) | 3.0 ± 0.4 | Prediction (ALOGPS)[1] |
| pKa (Acidic) | 2.1 ± 0.2 | Prediction (ChemAxon)[1] |
| pKa (Basic) | 9.5 ± 0.3 | Prediction (ChemAxon)[1] |
Melting Point and Thermal Stability
Theoretical Considerations
Amino acids, as zwitterionic compounds, often exhibit strong intermolecular forces, leading to high melting points. However, many decompose at or before reaching their melting temperature under standard heating rates, making conventional Differential Scanning Calorimetry (DSC) unreliable for determining the true melting point (Tfus) and enthalpy of fusion (ΔfusH).[1][2] For novel amino acids like the title compound, it is prudent to assume potential thermal lability.
Causality of Experimental Choice: Fast Scanning Calorimetry (FSC)
To overcome thermal decomposition, Fast Scanning Calorimetry (FSC) is the superior methodology.[3] By employing extremely high heating rates (e.g., >1000 K/s), the molecule is heated to its melting point before significant decomposition can occur. The melting temperature is then determined by extrapolating measurements from several heating rates to a zero heating rate, correcting for thermal lag.[2]
Experimental Protocol: Melting Point Determination by FSC
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Sample Preparation: A sub-microgram quantity of crystalline (S)-2-Amino-5-(3,5-dimethylphenyl)pentanoic acid is placed on the FSC sensor. A droplet of silicone oil is added to ensure optimal thermal contact.
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Initial Scan: The sample is subjected to an initial heating and cooling cycle (e.g., from 303 K to 473 K at 2000 K/s) to ensure reproducibility.
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Data Acquisition: The sample is heated at multiple, successively increasing rates (e.g., 1000, 2000, 5000, 10000 K/s) through its expected melting range.
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Data Analysis: The onset temperature of the melting peak is recorded for each heating rate.
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Extrapolation: The recorded melting temperatures are plotted against their respective heating rates. A linear extrapolation of this data to a zero heating rate yields the true thermodynamic melting temperature.[2]
Aqueous Solubility
Theoretical Considerations
Solubility is a critical determinant of a compound's bioavailability.[4] It is essential to distinguish between thermodynamic and kinetic solubility. Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution with its most stable solid form, while kinetic solubility often measures the concentration at which a compound, dissolved from a high-concentration stock (e.g., in DMSO), begins to precipitate.[5] For foundational characterization, determining the thermodynamic solubility is paramount.
Causality of Experimental Choice: Shake-Flask Method
The shake-flask method remains the gold standard for determining thermodynamic solubility.[6] It directly measures the equilibrium concentration of the compound, ensuring that the system has reached its lowest energy state. This avoids artifacts from metastable forms or co-solvents that can inflate solubility measurements in high-throughput kinetic assays.[6]
Experimental Protocol: Thermodynamic Solubility via Shake-Flask
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Media Preparation: Prepare a buffered aqueous solution at the desired pH (e.g., pH 7.4 phosphate-buffered saline to mimic physiological conditions).
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Sample Addition: Add an excess amount of solid (S)-2-Amino-5-(3,5-dimethylphenyl)pentanoic acid to a sealed, low-adsorption vial containing the prepared buffer. The excess solid ensures that equilibrium is established with the solid phase.
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Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.
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Phase Separation: Allow the suspension to settle. Separate the solid and liquid phases via centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
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Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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Solid Phase Confirmation: Analyze the remaining solid using a technique like Powder X-ray Diffraction (PXRD) to confirm that no polymorphic or solvate transformation occurred during the experiment.
Acid-Base Properties (pKa)
Theoretical Considerations
As an amino acid, the title compound possesses at least two ionizable groups: the carboxylic acid (α-COOH) and the amino group (α-NH₃⁺). The pKa values for these groups dictate the molecule's net charge at a given pH, which profoundly affects its solubility, lipophilicity (logD), and interaction with biological macromolecules.[7][8] The Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ratio of protonated to unprotonated forms.[7]
Causality of Experimental Choice: Potentiometric Titration
Potentiometric titration is the definitive method for determining pKa values.[9] It involves monitoring the pH of a solution of the analyte as a strong acid or base is incrementally added. The resulting titration curve reveals inflection points and buffer regions that directly correspond to the pKa values of the ionizable groups.[7]
Experimental Protocol: pKa Determination by Titration
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Sample Preparation: Prepare a solution of (S)-2-Amino-5-(3,5-dimethylphenyl)pentanoic acid of known concentration in deionized water.
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Acidification: Lower the pH of the solution to ~1.5 by adding a standardized strong acid (e.g., 0.1 M HCl). At this pH, both the carboxyl and amino groups will be fully protonated.
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Titration: Place the solution in a temperature-controlled beaker with a calibrated pH electrode and a stirrer. Incrementally add a standardized strong base (e.g., 0.1 M NaOH) using a precision burette.
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Data Recording: Record the pH of the solution after each addition of titrant.
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Curve Generation: Plot the recorded pH values against the equivalents of NaOH added.
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pKa Determination: The pKa of the carboxyl group (pKa₁) is the pH at the first half-equivalence point (where half of the carboxyl groups have been deprotonated). The pKa of the amino group (pKa₂) is the pH at the second half-equivalence point.[8] These points correspond to the midpoints of the flat "buffer regions" on the titration curve.[7]
Lipophilicity (logP)
Theoretical Considerations
The octanol-water partition coefficient (P) is a measure of a compound's differential solubility between an immiscible organic phase (n-octanol) and an aqueous phase. It is expressed as its logarithm, logP, and is a critical indicator of a drug's ability to cross biological membranes. For ionizable molecules, the distribution coefficient (logD) is pH-dependent, while logP refers specifically to the partitioning of the neutral species.
Causality of Experimental Choice: Shake-Flask Octanol-Water Method
While HPLC-based methods offer higher throughput, the shake-flask method is the universally accepted reference method for logP determination due to its direct measurement of partitioning at equilibrium. The choice of n-octanol is standard as it is believed to be a good mimic of the lipid bilayer of cell membranes.
Experimental Protocol: logP Determination via Shake-Flask
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Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate. This prevents volume changes during the experiment. The aqueous phase should be buffered to a pH where the compound is predominantly in its neutral form (for this amino acid, this would be near its isoelectric point).
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Partitioning: Add a known amount of (S)-2-Amino-5-(3,5-dimethylphenyl)pentanoic acid to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer.
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Equilibration: Seal the vial and shake it for an extended period (e.g., 24 hours) at a constant temperature to ensure complete partitioning equilibrium.
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Phase Separation: Centrifuge the vial to achieve a clean separation of the two phases.
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Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol (Coct) and aqueous (Caq) layers using a suitable analytical method like HPLC-UV.
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Calculation: Calculate the partition coefficient using the formula: P = Coct / Caq. The logP is then calculated as log₁₀(P).
Safety and Handling
As a novel chemical entity, (S)-2-Amino-5-(3,5-dimethylphenyl)pentanoic acid should be handled with care in a laboratory setting. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Work should be conducted in a well-ventilated area or a chemical fume hood. A full safety data sheet (SDS) should be consulted if available from the supplier; in its absence, the compound should be treated as potentially hazardous upon ingestion, inhalation, or skin contact.
References
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